3(2H)-Benzofuranone, 2,5-dimethyl-
Description
Historical Context and Evolution of Benzofuranone Chemistry
The study of benzofuran (B130515) derivatives dates back to the 19th century, with the first synthesis of the parent benzofuran ring reported by Perkin in 1870. nih.gov Early work focused on isolating these compounds from natural sources, such as coal tar, and understanding their basic reactivity. Over the decades, the synthetic methodologies to create the benzofuranone core have evolved significantly.
Initial methods often involved harsh conditions and offered limited control over substitution patterns. Modern synthetic chemistry has introduced a host of more sophisticated and milder techniques. These include transition-metal-catalyzed reactions, particularly those using palladium and gold, which facilitate the formation of the heterocyclic ring with high efficiency and regioselectivity. nih.govresearchgate.netorganic-chemistry.org Methods like intramolecular cyclization of phenols, oxidative cyclization of o-alkenylphenols, and tandem reactions have become staples in the synthesis of substituted benzofuranones. organic-chemistry.orgnih.govoregonstate.edu The development of these advanced synthetic routes has been crucial in enabling chemists to access a wide variety of derivatives for further study. nih.gov
Structural Significance of the 3(2H)-Benzofuranone Core in Organic Synthesis
The 3(2H)-benzofuranone scaffold is considered a "privileged structure" in medicinal chemistry. rsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for the development of new therapeutic agents. rsc.orgbohrium.com The rigid, bicyclic nature of the benzofuranone core provides a defined three-dimensional shape that can interact specifically with the active sites of enzymes and receptors.
This structural unit is found in a wide range of biologically active compounds, including those with antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.netrsc.orgnih.gov Its utility in organic synthesis stems from its ability to serve as a versatile intermediate. The ketone and the adjacent methylene (B1212753) group in the furanone ring are key functional handles that allow for further chemical modifications, enabling the synthesis of complex molecular architectures. researchgate.netmdpi.com
Rationale for Focused Research on 3(2H)-Benzofuranone, 2,5-dimethyl- and its Analogs
While specific research on 3(2H)-Benzofuranone, 2,5-dimethyl- is limited, the rationale for its investigation is strong and based on established principles of medicinal chemistry and drug discovery. The exploration of analogs of a known bioactive scaffold is a common strategy to map the structure-activity relationship (SAR) and discover compounds with improved potency, selectivity, or pharmacokinetic properties. rsc.org
The position and nature of substituents on the benzofuranone ring can dramatically influence its biological activity. nih.govnih.gov For instance, studies on various substituted 2-benzylidene-3(2H)-benzofuranones have demonstrated their potential as inhibitors of enzymes like alkaline phosphatase. nih.gov Furthermore, derivatives of the benzofuranone core have shown activity against various cancer cell lines and pathogenic microbes. nih.govasm.org
Research Findings and Data
Table 1: Selected Synthetic Methods for the 3(2H)-Benzofuranone Core
| Method | Catalysts/Reagents | Description |
| Palladium-Catalyzed C-H Activation | Pd(II) catalysts | Intramolecular C-O bond formation from phenylacetic acids. organic-chemistry.org |
| Tandem Friedel-Crafts/Lactonization | HClO₄ | Reaction of tertiary α-hydroxy acid esters with phenols. organic-chemistry.org |
| Gold-Catalyzed Cycloisomerization | Gold(I) and Selectfluor | Cycloisomerization of o-alkynyl phenols. researchgate.net |
| Microwave-Assisted Condensation | Clay (K10, KSF) | Solventless condensation of benzofuran-3(2H)-one with dicarbonyl compounds. mdpi.com |
| Oxidative Cyclization | Mercuric acetate (B1210297) (Hg(OAc)₂) | Cyclization of 2'-hydroxychalcones to form aurones (a class of benzofuranones). nih.gov |
Table 2: Properties of Known Dimethyl-Benzofuranone Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (est.) |
| (3S)-3,6-Dimethyl-3H-1-benzofuran-2-one | 65817-24-5 | C₁₀H₁₀O₂ | 162.19 | Colorless clear liquid |
| 5,7-Dimethyl-3(2H)-benzofuranone | 20895-46-9 | C₁₀H₁₀O₂ | 162.18 | Not specified |
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2,5-dimethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O2/c1-6-3-4-9-8(5-6)10(11)7(2)12-9/h3-5,7H,1-2H3 |
InChI Key |
DQPPICLXWCIFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C2=C(O1)C=CC(=C2)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 2h Benzofuranone, 2,5 Dimethyl and Its Analogs
Classical Cyclization and Condensation Approaches to Benzofuranones
Traditional methods for the synthesis of benzofuranones have long relied on cyclization and condensation reactions, which remain fundamental in organic synthesis.
Intramolecular Friedel−Crafts-Type Condensations for Ring Closure
Intramolecular Friedel-Crafts reactions represent a powerful tool for the formation of cyclic ketones, including the benzofuranone skeleton. This approach typically involves the generation of an acylium ion or a related electrophilic species that subsequently undergoes an intramolecular electrophilic aromatic substitution to forge the new ring. A highly effective and straightforward method for constructing 2,3-unsubstituted benzofurans and benzothiophenes has been developed using a phosphoric acid-catalyzed intramolecular Friedel-Crafts reaction. rsc.org This metal-free method demonstrates good functional group tolerance for both electron-withdrawing and electron-donating groups, achieving yields of up to 94%. rsc.org
For instance, the treatment of 2-(2-vinylphenyl)acetaldehydes or 3-(2-vinylphenyl)propanals with a Lewis acid like BF₃·Et₂O can initiate an intramolecular Prins reaction. nih.gov This generates a benzyl (B1604629) carbenium ion, which is then trapped by an electron-rich aromatic ring via a Friedel-Crafts alkylation, leading to the formation of functionalized cyclic systems. nih.gov This cascade process highlights the utility of Friedel-Crafts type cyclizations in constructing complex molecular architectures in a single, atom-economical step. nih.gov
A one-pot method has also been developed for the α-diphenyl substitution and cyclization of acetophenone (B1666503) with a substituted benzene (B151609), catalyzed by the co-oxidation of SeO₂ and FeCl₃, to efficiently synthesize benzofuran (B130515) derivatives. figshare.com This method avoids the use of precious metals and offers good to excellent yields. figshare.com
Claisen–Schmidt Condensations in Benzofuranone Synthesis
The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction, named after its pioneers Rainer Ludwig Claisen and J. Gustav Schmidt, is a classic method for forming carbon-carbon bonds. wikipedia.org While not a direct method for synthesizing the benzofuranone ring itself, it is crucial for preparing key precursors, such as chalcones, which can then be cyclized to form benzofuranones.
For example, 2-hydroxychalcones, synthesized via a Claisen-Schmidt condensation, can be rearranged and transformed to yield both 3-formylbenzofurans and 3-acylbenzofurans. nih.gov The selectivity between these two products can be controlled by the reaction conditions. nih.gov A series of chalcone (B49325) derivatives have been synthesized via base-catalyzed Claisen-Schmidt condensation and subsequently characterized. nih.gov
A gold-catalyzed cascade reaction involving intermolecular alkoxylation, Claisen rearrangement, and condensation of quinols and alkynyl esters has been reported for the synthesis of benzofuran derivatives. researchgate.netnih.gov The use of difluorodiphenylsilane (B1584975) as a water-trapping reagent was found to improve the reaction yield. researchgate.net
Cyclization of Ortho-Hydroxy Aryl Ketones to 3-Benzofuranones
The cyclization of ortho-hydroxy aryl ketones is a direct and widely used strategy for the synthesis of 3-benzofuranones. These precursors contain the necessary phenolic hydroxyl group and a ketone moiety in the correct proximity for intramolecular cyclization.
One approach involves the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones to produce 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes. nih.gov These donor-acceptor cyclopropanes are valuable building blocks for synthesizing various bioactive compounds. nih.gov The reaction of o-hydroxyacetophenones with various reagents can lead to the formation of chromones, which are structurally related to benzofuranones. researchgate.net For instance, reaction with dimethylformamide dimethylacetal or through the Baker-Venkataraman rearrangement can yield 1,3-diketone intermediates that cyclize to form the chromone (B188151) ring system. researchgate.net
A DMAP-mediated tandem cyclization of ortho-hydroxy α-aminosulfones with 2-bromo-1,3-indandione provides a route to aminobenzofuran spiroindanones. mdpi.comnih.gov This reaction proceeds at room temperature and demonstrates the versatility of ortho-hydroxy aryl precursors in constructing complex heterocyclic systems. mdpi.comnih.gov
Reaction of 2-Hydroxydesoxybenzoins with Halogenated Malonates
The reaction between 2-hydroxydesoxybenzoins and halogenated malonates provides another pathway to functionalized 3(2H)-benzofuranones. This method involves the nucleophilic attack of the phenoxide, generated from the 2-hydroxydesoxybenzoin, on the halogenated malonate. The resulting intermediate can then undergo intramolecular cyclization to form the benzofuranone ring. This approach allows for the introduction of various substituents at the 2-position of the benzofuranone core, depending on the nature of the starting desoxybenzoin and the malonate ester.
Modern Catalyst-Mediated Synthetic Strategies
Contemporary organic synthesis has seen a surge in the development of catalyst-mediated reactions that offer high efficiency, selectivity, and functional group tolerance. The synthesis of benzofuranones has greatly benefited from these advancements.
Palladium-Catalyzed Enantioselective C−H Activation and C−O Bond Formation
Palladium catalysis has emerged as a powerful tool for the construction of benzofuranones through C-H activation and subsequent C-O bond formation. A notable example is the Pd(II)-catalyzed enantioselective C-H activation of phenylacetic acids, which, followed by intramolecular C-O bond formation, affords chiral benzofuranones. nih.gov This reaction represents the first instance of enantioselective C-H functionalization proceeding through a Pd(II)/Pd(IV) redox cycle. nih.gov The use of mono-N-protected amino acid ligands is crucial for achieving high enantioselectivity in the desymmetrization process. nih.gov
Another palladium-catalyzed method involves the reaction of 2-hydroxystyrenes with iodobenzenes via a C-H activation/oxidation tandem reaction to synthesize benzofurans. rsc.orgnih.gov This strategy has been successfully applied to the synthesis of natural products like decursivine and serotobenine. rsc.orgnih.gov Furthermore, palladium-catalyzed heteroannulation of o-iodophenol with various acetylenic compounds provides a route to 2-substituted benzofurans. capes.gov.br
The development of dual-metal relay catalysis, combining rhodium and palladium, has enabled the enantioselective synthesis of gem-diaryl benzofuran-3(2H)-ones containing a quaternary carbon center. organic-chemistry.org This strategy involves a Rh/chiral sulfur-olefin-catalyzed 1,2-addition followed by a Pd-catalyzed intramolecular C-O coupling. organic-chemistry.org
| Method | Catalyst/Reagent | Key Transformation | Product | Reference |
| Intramolecular Friedel-Crafts | Phosphoric Acid | Cyclization | 2,3-unsubstituted benzofurans | rsc.org |
| Intramolecular Prins/Friedel-Crafts | BF₃·Et₂O | Cascade Cyclization | 4-aryltetralin-2-ols | nih.gov |
| Claisen-Schmidt Condensation | Base | C-C Bond Formation | Chalcones | wikipedia.orgnih.gov |
| Gold-Catalyzed Cascade | JohnPhosAuCl/AgNTf₂ | Alkoxylation/Claisen Rearrangement/Condensation | Benzofuran derivatives | researchgate.netnih.gov |
| Cyclization of o-Hydroxy Aryl Ketones | Corey-Chaykovsky Reagent | Cyclopropanation | 1-acyl-2-(o-hydroxyaryl)cyclopropanes | nih.gov |
| DMAP-Mediated Tandem Cyclization | DMAP | Cyclization | Aminobenzofuran spiroindanones | mdpi.comnih.gov |
| Palladium-Catalyzed C-H Activation | Pd(OAc)₂ / MPAA Ligand | Enantioselective C-O Bond Formation | Chiral Benzofuranones | nih.gov |
| Palladium-Catalyzed C-H Activation | Palladium Catalyst | C-H Activation/Oxidation | Benzofurans | rsc.orgnih.gov |
| Dual-Metal Relay Catalysis | Rh/Pd Catalysts | Enantioselective 1,2-addition/C-O Coupling | gem-diaryl benzofuran-3(2H)-ones | organic-chemistry.org |
Transition Metal-Catalyzed C−C Bond-Forming Reactions
Transition metal catalysis is a cornerstone in the synthesis of benzofuranone scaffolds, enabling the efficient formation of C-C bonds through various mechanistic pathways. Palladium, rhodium, and copper catalysts are prominently featured in these transformations, offering unique reactivity and selectivity.
Palladium-catalyzed reactions, in particular, have been extensively developed. For instance, the intramolecular oxidative oxyarylation of hydroxyalkenes, a type of Heck-type reaction, provides a direct route to functionalized benzofurans and dihydrobenzofurans. nih.gov A notable application is the synthesis of 2H,3′H-spiro[benzofuran-3,2′-naphthoquinones] from 2-aryloxymethyl-1,4-naphthoquinones using a palladium(II) acetate (B1210297) catalyst. scilit.com This transformation proceeds via a spirocyclic rearrangement, and its efficiency is influenced by the substitution pattern on the aryloxy group. scilit.com Furthermore, palladium-catalyzed C-H arylation of benzofurans with triarylantimony difluorides has been shown to be an effective method for producing 2-arylbenzofurans. nih.gov
Rhodium catalysts have also proven effective in constructing the benzofuran skeleton. A relay catalysis approach involving rhodium(I) and a Brønsted acid can be used for the rapid synthesis of benzofurans from propargyl alcohols and arylboronic acids. nih.gov Additionally, rhodium(III)-catalyzed C-H activation and cyclization of N-phenoxyacetamides with 1-alkynylphosphine sulfides or oxides yield 3-arylbenzofuran-2-ylphosphines, which are valuable ligands in other catalytic processes. nih.gov A Rh/Co relay catalysis has been utilized for the C-H functionalization and annulation of N-aryloxyacetamides with propiolic acids to furnish benzofuran-3(2H)-one structures with a quaternary center at the C2 position. organic-chemistry.org
Copper-catalyzed methods offer a cost-effective and efficient alternative. The aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure is a notable example, proceeding through a sequential nucleophilic addition and oxidative cyclization. rsc.org Copper catalysts have also been employed in the intramolecular dehydrogenative C-H/O-H coupling to form benzothieno[3,2-b]benzofurans, a reaction that proceeds via a radical pathway. nih.gov
Table 1: Overview of Transition Metal-Catalyzed Reactions for Benzofuranone Synthesis
| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / 3,5-dichloropyridine | Spirocyclic Transformation | 2-Aryloxymethyl-1,4-naphthoquinones | 2H,3′H-Spiro[benzofuran-3,2′-naphthoquinones] | scilit.com |
| Rh(I) / TsOH | Relay Catalysis | Propargyl alcohols, Arylboronic acids | Benzofurans | nih.gov |
| Cp*Rh(III) | C-H Activation/Cyclization | N-Phenoxyacetamides, 1-Alkynylphosphine sulfides | 3-Arylbenzofuran-2-ylphosphines | nih.gov |
| CuI | Aerobic Oxidative Cyclization | Phenols, Alkynes | Polysubstituted Benzofurans | rsc.org |
| Rh/Co | C-H Functionalization/Annulation | N-Aryloxyacetamides, Propiolic acids | C2-Quaternary Benzofuran-3(2H)-ones | organic-chemistry.org |
Chiral Phosphine-Catalyzed Tunable Cycloaddition Reactions
Chiral phosphine (B1218219) catalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. In the context of benzofuranone chemistry, it has been particularly successful in promoting tunable cycloaddition reactions to construct spirocyclic systems with high levels of stereocontrol.
A significant advancement in this area is the regioselective catalytic asymmetric [3+2] cycloaddition of benzofuranone-derived olefins with allenoates. nih.govnih.gov This reaction, catalyzed by a chiral phosphine such as (R)-SITCP, allows for the synthesis of functionalized 3-spirocyclopentene benzofuran-2-ones in good yields and with high enantioselectivities. nih.govnih.gov The reaction mechanism involves the formation of a zwitterionic intermediate from the allenoate and the phosphine catalyst. This intermediate then acts as a 1,3-dipole and undergoes a [3+2] cycloaddition with the benzofuranone derivative. fao.org The regioselectivity of the cycloaddition, leading to either α- or γ-addition products, can be controlled by the substitution pattern of the allenoate. fao.org
This methodology is notable for its ability to create spiro-quaternary and tertiary stereocenters in a single step, making it a highly efficient route to complex chiral molecules. nih.gov The versatility of this reaction is further demonstrated by its applicability to other substrates, such as arylideneoxindoles and alkylidene azlactones. nih.gov
Table 2: Chiral Phosphine-Catalyzed [3+2] Cycloaddition for Spiro-Benzofuranone Synthesis
| Catalyst | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|
| (R)-SITCP | Benzofuranone-derived olefins, Allenoates | 3-Spirocyclopentene benzofuran-2-ones | High regio-, diastereo-, and enantioselectivity; formation of spiro-quaternary and tertiary stereocenters. | nih.govnih.govfao.org |
Organocatalytic and Asymmetric Synthesis Approaches
Enantioselective Decarboxylative Allylic Alkylation for Quaternary Stereocenters
The construction of quaternary stereocenters, particularly α-aryl stereocenters, is a significant challenge in organic synthesis. The palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has been successfully applied to the enantioselective synthesis of sterically hindered benzofuran-3(2H)-one derivatives bearing such stereocenters. rsc.org
This method typically employs a palladium catalyst in conjunction with a chiral ligand, such as the (R,R)-ANDEN phenyl Trost ligand. rsc.org The substrates for this reaction are α-aryl-β-keto allyl esters derived from benzofuran-3(2H)-one. The reaction proceeds to give α-aryl-α-allyl benzofuran-3(2H)-one products in moderate to high yields and with enantioselectivities up to 96% ee. rsc.org The success of the reaction is often dependent on the substitution pattern of the aryl group, with di-ortho-substituted and naphthyl-containing substrates generally providing the best results. rsc.org
The development of DAAA for the synthesis of acyclic all-carbon quaternary stereocenters has also been reported, highlighting the versatility of this approach. arkat-usa.orgnsf.govmdpi.com
Highly Enantioselective Diels–Alder Reactions with Olefinic Benzofuranones
The Diels-Alder reaction is a powerful C-C bond-forming reaction for the synthesis of six-membered rings. masterorganicchemistry.com In the context of benzofuranone chemistry, asymmetric Diels-Alder reactions of 3-olefinic benzofuran-2-ones have been developed to construct chiral spirocyclic benzofuran-2-ones. scilit.comfao.orgresearchgate.net These reactions are often catalyzed by chiral organocatalysts, such as diphenylprolinol silyl (B83357) ether, through a trienamine activation strategy. scilit.comfao.org
While the focus has often been on the benzofuran-2-one isomer, the principles of the Diels-Alder reaction can be extended to 3(2H)-benzofuranone derivatives. The reactivity in a Diels-Alder reaction is governed by the electronic properties of the diene and dienophile. masterorganicchemistry.com Generally, the reaction is favored between an electron-rich diene and an electron-poor dienophile. masterorganicchemistry.com Furan (B31954) and its derivatives, including benzofurans, can act as dienes, and their reactivity can be tuned by substituents. nih.govrsc.org For instance, the use of furoic acids and their derivatives as dienes in aqueous Diels-Alder reactions with maleimides has been explored, demonstrating that even electron-poor furans can participate in these cycloadditions. nih.gov
Cascade Thio-Michael–Aldol Reaction Sequences for Spirocyclic Systems
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to the synthesis of complex molecular architectures. A notable example is the asymmetric Michael-aldol tandem reaction of 2-substituted benzofuran-3-ones with enones, catalyzed by a primary amine. cas.cz This reaction provides a direct route to pharmaceutically relevant griseofulvin (B1672149) analogues. cas.cz
Furthermore, organocatalytic cascade reactions involving a Michael-Michael-aldol sequence have been reported for the synthesis of spiro compounds. nih.gov While initially demonstrated for the synthesis of spirooxindole derivatives, this methodology has been shown to be applicable to other heterocycles, including benzofuranones, affording the corresponding spiro compounds in good yields and with excellent stereoselectivities. nih.gov These reactions showcase the power of organocatalysis to construct complex spirocyclic systems from relatively simple starting materials in a highly controlled manner.
Biotechnological Methods in Dihydrobenzofuranone Synthesis
Biotechnological methods, particularly the use of enzymes, offer a green and highly selective alternative for the synthesis of chiral compounds. In the field of dihydrobenzofuranone synthesis, lipases have been employed for the enantioselective synthesis of chiral hydroxy benzofuranone derivatives. organic-chemistry.orgnih.gov
These enzymatic methods typically involve the kinetic resolution of a racemic mixture. For example, the enantioselective hydrolysis of racemic 4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-5-yl acetate can be achieved using various lipases. organic-chemistry.org The choice of lipase, pH, and solvent system can significantly influence the enantioselectivity of the reaction. organic-chemistry.org Lipases from sources such as Humicola lanuginosa (HPL), porcine pancreas (PPL), Rhizopus niveus (RNL), and Candida rugosa (PCL) have shown high enantioselectivity in these transformations. organic-chemistry.org This approach allows for the preparation of optically pure dihydrobenzofuranone derivatives, which are valuable building blocks in medicinal chemistry. organic-chemistry.orgnih.gov
Microwave-Assisted and Green Chemistry Routes
Conventional heating methods for the synthesis of 3(2H)-benzofuranones can be time-consuming and may lead to lower yields. semanticscholar.org In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, improved yields, and easier product isolation. semanticscholar.orgnih.gov These advantages align with the principles of green chemistry, which seeks to develop more environmentally benign chemical processes. nih.gov
Microwave-Assisted Synthesis
Microwave irradiation provides rapid and selective heating of reactants, which can accelerate reaction rates significantly compared to conventional methods. nih.govnih.gov A key application in this area is the intramolecular cyclization to form the benzofuranone ring. For instance, a method for synthesizing various substituted benzofuran-3(2H)-ones from benzoate (B1203000) substrates has been developed under microwave conditions. semanticscholar.orgnih.gov This process typically involves a cyclization reaction that can be optimized by screening parameters such as temperature, time, and the choice of base and solvent. researchgate.net
In a reported procedure, the synthesis of benzofuran-3(2H)-ones was achieved by heating the respective substrates under microwave irradiation at 150 °C for 30 minutes, resulting in yields ranging from 43% to 58%. semanticscholar.orgresearchgate.net This demonstrates a facile and rapid route to these important heterocyclic compounds. nih.gov The optimization of these reactions often involves testing different bases, such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄), and solvent systems to maximize the yield. researchgate.net
Table 1: Microwave-Assisted Synthesis of Substituted Benzofuran-3(2H)-ones semanticscholar.orgresearchgate.net
| Entry | Substituent | Product | Yield (%) |
|---|---|---|---|
| 1 | H | Benzofuran-3(2H)-one | 43 |
| 2 | 7-Methyl | 7-Methylbenzofuran-3(2H)-one | 51 |
| 3 | 6-Chloro | 6-Chlorobenzofuran-3(2H)-one | 53 |
| 4 | 5-Methoxy | 5-Methoxybenzofuran-3(2H)-one | 55 |
| 5 | 5-Ethyl | 5-Ethylbenzofuran-3(2H)-one | 45 |
| 6 | 4-Ethyl | 4-Ethylbenzofuran-3(2H)-one | 49 |
Reactions were performed under optimized microwave conditions.
Green Chemistry Approaches
Green chemistry principles are increasingly being integrated into benzofuranone synthesis. This includes the use of solid acid catalysts, which are often easily separable, recyclable, and environmentally friendly compared to traditional homogeneous catalysts like AlCl₃ or H₂SO₄. nih.gov Clays, such as Montmorillonite K10 and KSF, have been successfully employed as catalysts in solvent-free condensations under microwave irradiation to produce aurone (B1235358) derivatives from benzofuran-3(2H)-ones. mdpi.com This approach combines the benefits of microwave assistance with a solid catalyst under solventless conditions, representing a significant advancement in green synthesis. mdpi.com
Furthermore, developing synthetic routes in environmentally benign solvents, such as water, is a key goal of green chemistry. rsc.org While many organic reactions require anhydrous conditions, methods for synthesizing heterocycles like indoles and benzofurans have been developed in water or water-DMSO mixtures, avoiding the need for transition metal catalysts. rsc.org These strategies, focused on minimizing waste and avoiding hazardous substances, are pivotal for the future of chemical manufacturing. nih.govnih.gov
Mechanistic Investigations of Transformations Involving the 3 2h Benzofuranone Scaffold
Elucidation of Reaction Mechanisms in Novel Benzofuranone Syntheses
The construction of the benzofuranone ring system is a central topic in synthetic organic chemistry. A novel and regioselective method involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. oregonstate.edu This cascade reaction allows for the programmable synthesis of benzofuranones with complex substitution patterns. oregonstate.edu
The proposed mechanism commences with a Diels-Alder cycloaddition between the 3-hydroxy-2-pyrone and a nitroalkene, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This is followed by an elimination step to form a substituted phenol (B47542) intermediate. In the presence of a protic acid like trifluoroacetic acid (TFA), this phenol undergoes a rapid intramolecular cyclization to yield the final 3(2H)-benzofuranone product. oregonstate.edu The rate of benzofuranone formation is significantly enhanced when both the Lewis and protic acids are present from the start of the reaction. oregonstate.edu
Table 1: Optimization of Reaction Conditions for Benzofuranone Synthesis A summary of conditions evaluated for the synthesis of benzofuran-2(3H)-one from 3-hydroxy-2H-pyran-2-one and methyl 3-nitrobut-3-enoate, highlighting the effect of acid catalysts and temperature. oregonstate.edu
| Entry | Lewis Acid (equiv) | Protic Acid (equiv) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | AlCl₃ (0.1) | None | 100 | 15 |
| 2 | AlCl₃ (0.1) | None (TFA added after intermediate formation) | 100 | 45 |
| 3 | AlCl₃ (0.1) | TFA (0.2) | 100 | 52 |
| 4 | AlCl₃ (0.1) | TFA (0.2) | 80 | 58 |
| 5 | AlCl₃ (0.1) | TFA (0.2) | 120 | 65 |
Other innovative strategies for benzofuran (B130515) synthesis include palladium-catalyzed reactions, which offer alternative pathways to this heterocyclic core. nih.gov For instance, palladium-promoted ring formation between substrates like coumarins and imidazo[1,2-a]pyridines proceeds via mechanisms involving the removal of carbon monoxide to furnish the benzofuran derivative. nih.gov
Mechanistic Studies of Oxidative Transformations of Benzofuranones
The oxidation of the benzofuran nucleus is significant for understanding its metabolic fate and for developing sustainable degradation methods. mdpi.com Biomimetic oxidation studies, using metalloporphyrins as models for cytochrome P450 enzymes, provide insight into these transformations. The oxidation of benzofurans, such as 2-methylbenzofuran (B1664563) (2MBF) and 3-methylbenzofuran (B1293835) (3MBF), with hydrogen peroxide catalyzed by manganese(III) porphyrins, proceeds with high conversion rates. mdpi.com
The key mechanistic step is the formation of a reactive epoxide at the 2,3-double bond of the furan (B31954) ring. mdpi.com This epoxide is often unstable and undergoes subsequent reactions depending on the substitution pattern and reaction conditions. mdpi.com For 2-methylbenzofuran, the opening of the epoxide ring by a nucleophile, such as acetate (B1210297) derived from the co-catalyst, leads to the formation of various substituted products. mdpi.com In the case of 3-methylbenzofuran, the initial epoxide can rearrange to the more stable 3-methylbenzofuran-2-ol, which exists in equilibrium with its keto tautomer, a 3(2H)-benzofuranone derivative. mdpi.com The presence of methyl groups on the benzofuran ring, as in the titular 2,5-dimethyl-3(2H)-benzofuranone, would be expected to influence the stability of the initial epoxide and direct the pathways of subsequent rearrangements or nucleophilic attacks.
A related oxidative process is the ozonolysis of furan derivatives. Studies on 2,5-dimethylfuran (B142691) (25DMF) show that its reaction with ozone leads to ring-opening and the formation of products such as methylglyoxal, glyoxal, and formaldehyde. rsc.org A mechanism is postulated to account for these identified products, providing a comparative model for the oxidative cleavage of the furan ring system. rsc.org
Table 2: Major Products from the Biomimetic Oxidation of Methylbenzofurans mdpi.comIdentified products from the oxidation of 2-methylbenzofuran (2MBF) and 3-methylbenzofuran (3MBF) catalyzed by Mn(III) porphyrins.
| Substrate | Proposed Intermediate | Major Identified Products |
|---|---|---|
| 2-Methylbenzofuran (2MBF) | 2-Methylbenzofuran-2,3-oxide | Products of nucleophilic ring-opening (e.g., acetate addition) |
| 3-Methylbenzofuran (3MBF) | 3-Methylbenzofuran-2,3-oxide | 3-Methyl-3(2H)-benzofuranone, 2-hydroxy-3-methylbenzaldehyde |
Analysis of Intramolecular Rearrangements and Cycloaddition Pathways
The benzofuranone scaffold is a versatile participant in cycloaddition reactions, enabling the construction of complex, fused and spirocyclic heterocyclic systems. One such powerful transformation is the dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines. nih.gov This reaction proceeds under mild conditions to afford benzofuro[3,2-b]indol-3-one derivatives in high yields and with excellent diastereoselectivity. nih.gov The proposed mechanism involves the para-quinamine acting as an N-nucleophile, triggering the dearomative cycloaddition cascade with the 2-nitrobenzofuran. nih.gov
The benzofuranone core can also engage in other modes of cycloaddition. For example, 1,4-dipolar cycloaddition reactions involving benzofuran-2,3-diones and various reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and N-bridgehead imidazo-heterocycles lead to novel spiro[benzofuran-3,3'-pyrrolines]. researchgate.net Additionally, 2-benzylidene-1-benzofuran-3-ones can undergo [2+1] cycloaddition reactions, demonstrating the reactivity of exocyclic double bonds conjugated to the benzofuranone system. researchgate.net These varied cycloaddition pathways highlight the synthetic utility of the benzofuranone scaffold in generating molecular diversity.
Derivatization and Structural Modification Strategies for 3 2h Benzofuranone, 2,5 Dimethyl
Functional Group Interconversions and Aromatic Substitutions on the Benzofuranone Ring
Direct functional group interconversions and aromatic substitutions on the 2,5-dimethyl-3(2H)-benzofuranone ring are fundamental strategies for creating derivatives. While specific literature on electrophilic aromatic substitution directly on the 2,5-dimethyl-3(2H)-benzofuranone core is limited, related transformations on similar scaffolds suggest potential pathways.
A key functional group on the benzofuranone core is the carbonyl group at the C3 position. Its reactivity can be harnessed for various modifications. For instance, the related compound, 2,5-dimethyl-3-phenylsulfanyl-1-benzofuran, can be oxidized at the sulfur atom using an oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding 2,5-dimethyl-3-phenylsulfonyl-1-benzofuran. nih.gov This highlights how substituents introduced at the C3 position can undergo further functional group interconversions.
Furthermore, studies on related benzofuran (B130515) derivatives demonstrate the feasibility of introducing substituents onto the benzene (B151609) ring, which can then be modified. Although not starting from 2,5-dimethyl-3(2H)-benzofuranone, the synthesis of various substituted benzofurans often involves the cyclization of precursors that already contain the desired functional groups on the aromatic ring. researchcommons.org
Introduction of Spirocyclic Moieties onto the Benzofuranone Core
A prominent strategy for elaborating the 2,5-dimethyl-3(2H)-benzofuranone scaffold is the introduction of spirocyclic systems at the C2 or C3 position. This creates structurally complex, three-dimensional molecules.
One of the most effective methods is the [3+2] cycloaddition reaction. mdpi.com This reaction can be performed between an azomethine ylide and a 3-alkylidene benzofuranone derivative. For example, a three-component reaction involving (Z)-3-benzylidenebenzofuran-2(3H)-one, sarcosine, and ninhydrin (B49086) in tetrahydrofuran (B95107) at 60 °C yields novel benzofuran spiro-2-pyrrolidine derivatives. mdpi.com This approach is noted for its high efficiency, generating potentially bioactive compounds with yields ranging from 74–99%. mdpi.comnih.gov
Another powerful technique is a DMAP (4-dimethylaminopyridine)-mediated cascade cyclization. This strategy has been used to synthesize aminobenzofuran spiroindanone and spirobarbituric acid derivatives. mdpi.com The process involves reacting an ortho-hydroxy α-aminosulfone with a bromo-substituted cyclic compound like 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid. The reaction proceeds efficiently in dichloroethane (DCE) at room temperature, affording the spirocyclic products in high yields. mdpi.com
| Reaction Type | Reactants | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| [3+2] Azomethine Ylide Cycloaddition | (Z)-3-benzylidenebenzofuran-2(3H)-one, Sarcosine, Ninhydrin | THF, 60 °C | Benzofuran Spiro-2-Pyrrolidine | 74-99% | mdpi.com |
| DMAP-Mediated Cascade Cyclization | ortho-Hydroxy α-aminosulfone, 2-Bromo-1,3-indandione, DMAP | DCE, rt, 20 h | Aminobenzofuran Spiroindanone | up to 85% | mdpi.com |
| DMAP-Mediated Cascade Cyclization | ortho-Hydroxy α-aminosulfone, 5-Bromo-1,3-dimethylbarbituric acid, DMAP | DCE, rt, 10 h | Aminobenzofuran Spirobarbituric acid | >85% | mdpi.com |
Conjugation with Various Heterocyclic Systems
The fusion or linking of the benzofuranone core with other heterocyclic systems is a common strategy to create hybrid molecules. These conjugates often exhibit novel properties. The synthesis of spiro-heterocycles, as discussed previously, represents one form of conjugation. mdpi.comnih.govmdpi.com
A different approach involves building a new heterocyclic ring onto the benzofuranone scaffold. For instance, benzofuran chalcones can be condensed with reagents like urea (B33335), thiourea, or guanidine (B92328) hydrochloride in the presence of a base such as alcoholic potassium hydroxide. nih.govresearchgate.net This reaction leads to the formation of benzofuran-pyrimidine conjugates, effectively linking the benzofuran core to a pyrimidine (B1678525) moiety. nih.govresearchgate.net
Additionally, derivatives of the related 2,5-dimethyl-1-benzofuran have been synthesized with sulfur-containing groups. As part of a study on related structures, 2,5-dimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran was prepared by oxidizing the corresponding sulfide (B99878) with 3-chloroperoxybenzoic acid. nih.gov This demonstrates the stable conjugation of the benzofuran system with a sulfinyl group, which can be considered a simple heteroatomic substituent.
Transformation into Related Benzofuran and Benzophenone (B1666685) Scaffolds
The benzofuranone core can be chemically transformed into other important scaffolds, such as benzofurans. The conversion of a 3(2H)-benzofuranone to a benzofuran typically involves the reduction of the C3-carbonyl group followed by dehydration, or through related olefination and rearrangement pathways. Research shows that substituted benzofuranones can be readily converted into the corresponding substituted benzofurans. oregonstate.edu While the study does not start with 2,5-dimethyl-3(2H)-benzofuranone, it establishes a general synthetic route where various substituted benzofuranones, prepared from the reaction of 3-hydroxy-2-pyrones and nitroalkenes, serve as intermediates for substituted benzofurans. oregonstate.edu
The transformation of 2,5-dimethyl-3(2H)-benzofuranone into a benzophenone scaffold is a more complex process that would require the oxidative cleavage of the heterocyclic furanone ring. There is limited specific information in the surveyed literature detailing this direct conversion. However, a related ring-opening reaction has been documented for 2,5-dimethylfuran (B142691) (not a benzofuranone), which undergoes an acid-catalyzed ring-opening in the presence of water to form 2,5-hexanedione. mdpi.com This suggests that under specific oxidative conditions, cleavage of the furanone ring in the benzofuranone structure could potentially lead to a benzophenone derivative, although this remains a hypothetical pathway without direct experimental evidence from the provided sources.
Stereoselective Derivatization at Chiral Centers
When modifying the 2,5-dimethyl-3(2H)-benzofuranone core, new chiral centers are often created. Controlling the stereochemistry of these centers is crucial. The C2 position of the benzofuranone is a key site for stereoselective reactions.
The [3+2] annulation reaction to form spiro[benzofuran-pyrrolidine] derivatives is a prime example of a highly stereoselective process. rsc.org In the reaction between 3-alkylidene benzofuranones and N-2,2,2-trifluoroethylisatin ketimines, the use of a quinine-derived bifunctional urea catalyst allows for excellent stereocontrol. rsc.org This method yields complex spiro[benzofuran-pyrrolidine]indolinedione structures with high diastereomeric and enantiomeric ratios. rsc.org Similarly, the three-component synthesis of benzofuran spiro-2-pyrrolidine derivatives also proceeds with high diastereoselectivity, achieving a diastereomeric ratio (dr) of greater than 20:1. mdpi.comnih.gov This high level of stereocontrol is a significant advantage for synthesizing specific stereoisomers.
| Reaction | Catalyst/Reagents | Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| [3+2] Annulation | Quinine-derived urea | Spiro[benzofuran-pyrrolidine]indolinedione | up to >20:1 dr, up to 99:1 er | rsc.org |
| [3+2] Azomethine Ylide Cycloaddition | Sarcosine, Ninhydrin | Benzofuran Spiro-2-Pyrrolidine | >20:1 dr | mdpi.comnih.gov |
Advanced Spectroscopic and Analytical Methodologies in 3 2h Benzofuranone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3(2H)-Benzofuranone, 2,5-dimethyl-. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, providing clear insights into the compound's connectivity and stereochemistry. While specific experimental spectra for 3(2H)-Benzofuranone, 2,5-dimethyl- are not widely published, its structure allows for the prediction of characteristic signals. Two-dimensional NMR experiments, such as HSQC and HMBC, would further confirm the assignments by correlating proton and carbon signals. dea.gov
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The proton at the C2 position, being a chiral center, would appear as a quartet, coupled to the adjacent methyl group protons, which in turn would appear as a doublet. The methyl group at the C5 position on the aromatic ring would present as a singlet.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include a downfield signal for the carbonyl carbon (C3), signals for the aromatic carbons, and upfield signals for the aliphatic carbons of the methyl groups and the C2 carbon. Data for the related aromatic core, 2,5-dimethylbenzofuran, can provide context for the expected aromatic signals. spectrabase.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3(2H)-Benzofuranone, 2,5-dimethyl-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |
| C2-H | Quartet | ~45-55 | Methine proton adjacent to carbonyl and methyl group |
| C2-CH₃ | Doublet | ~15-25 | Methyl group at the C2 position |
| C3 | - | ~200-205 | Carbonyl carbon |
| C4-H | ~7.0-7.2 | ~110-125 | Aromatic proton |
| C5-CH₃ | Singlet | ~20-25 | Aromatic methyl group |
| C6-H | ~7.2-7.4 | ~125-135 | Aromatic proton |
| C7-H | ~7.4-7.6 | ~120-130 | Aromatic proton |
| Aromatic Quaternary Carbons | - | ~120-160 | C3a, C5, C7a |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications in Compound Analysis
IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic structure of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For 3(2H)-Benzofuranone, 2,5-dimethyl-, the most prominent absorption band would be from the carbonyl (C=O) group of the ketone within the five-membered ring. Other key signals include those from the C-O-C ether linkage and the aromatic ring system.
Table 2: Expected Characteristic IR Absorption Bands for 3(2H)-Benzofuranone, 2,5-dimethyl-
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| C=O (Ketone) | 1715 - 1735 | Stretch |
| C-O-C (Ether) | 1200 - 1300 | Asymmetric Stretch |
| Aromatic C=C | 1450 - 1600 | Stretch |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Aliphatic C-H | 2850 - 3000 | Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. The benzofuranone core constitutes a chromophore that absorbs light in the UV region. The absorption maxima (λ_max) are indicative of the conjugated π-electron system of the molecule. Structurally similar compounds, such as aurones (2-benzylidenebenzofuran-3(2H)-ones), are known to be chromophoric, and their study provides a basis for predicting the UV-Vis behavior of the target compound. nih.gov
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for identifying compounds in complex mixtures. researchgate.netnih.gov
For 3(2H)-Benzofuranone, 2,5-dimethyl-, the molecular formula is C₁₀H₁₀O₂ with a molecular weight of 162.19 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at m/z 162. The fragmentation pattern can be predicted based on the structure and data from isomeric compounds like 2,7-dimethyl-3(2H)-benzofuranone. spectrabase.com Key fragmentation pathways for ketones often involve α-cleavage, where the bonds adjacent to the carbonyl group are broken. miamioh.edu
Table 3: Predicted Key Fragments in the Mass Spectrum of 3(2H)-Benzofuranone, 2,5-dimethyl-
| m/z Value | Proposed Fragment Ion | Proposed Loss |
| 162 | [C₁₀H₁₀O₂]⁺ | Molecular Ion [M]⁺ |
| 147 | [M - CH₃]⁺ | Loss of methyl radical from C2 |
| 134 | [M - CO]⁺ | Loss of carbon monoxide |
| 119 | [M - CO - CH₃]⁺ | Loss of CO and a methyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the heterocyclic ring |
X-ray Crystallography for Absolute Stereochemistry Determination and Crystal Packing Analysis
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its crystalline state, including absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for 3(2H)-Benzofuranone, 2,5-dimethyl- is not publicly available, analysis of closely related derivatives illustrates the power of this technique. For example, the crystal structure of 2,5-dimethyl-3-(2-methylphenylsulfonyl)-1-benzofuran revealed that the benzofuran (B130515) unit is essentially planar. nih.gov Such studies also elucidate how molecules pack in the solid state, identifying important intermolecular forces like C-H···O hydrogen bonds and π-π stacking interactions that govern the crystal lattice. nih.gov If a single crystal of 3(2H)-Benzofuranone, 2,5-dimethyl- were analyzed, this method could unambiguously determine the relative stereochemistry at the C2 chiral center and provide precise geometric parameters.
Chromatographic Separation Techniques (e.g., GC, HPLC) for Isolation, Purification, and Purity Assessment
Chromatographic techniques are essential for the isolation, purification, and assessment of purity of 3(2H)-Benzofuranone, 2,5-dimethyl-.
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a primary method for analyzing the volatility and purity of the compound. It is effective for separating the target compound from reaction byproducts or other components in a mixture. researchgate.netrsc.org The retention time is a characteristic property under specific conditions (e.g., column type, temperature program).
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative-scale separations. sielc.com For 3(2H)-Benzofuranone, 2,5-dimethyl-, a reverse-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). sielc.com This allows for the quantification of purity and the isolation of the compound from less or more polar impurities. nih.govyoutube.com Column chromatography using silica (B1680970) gel is also a standard method for purification following synthesis. nih.gov
Table 4: Application of Chromatographic Techniques for 3(2H)-Benzofuranone, 2,5-dimethyl-
| Technique | Stationary Phase | Typical Mobile Phase | Primary Application |
| Gas Chromatography (GC) | Capillary column (e.g., Equity-5) | Inert carrier gas (e.g., Helium) | Purity assessment, analysis of volatile impurities. rsc.org |
| High-Performance Liquid Chromatography (HPLC) | Reverse-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | Purity determination, preparative purification. sielc.com |
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) gradient | Post-synthesis purification and isolation. nih.gov |
Computational Chemistry and Molecular Modeling in 3 2h Benzofuranone, 2,5 Dimethyl Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 3(2H)-Benzofuranone, 2,5-dimethyl-, DFT calculations would be instrumental in predicting its molecular geometry, vibrational frequencies, and electronic properties. These calculations can elucidate the distribution of electron density, which is fundamental to understanding the molecule's stability and reactivity.
DFT studies on related benzofuranone derivatives have demonstrated the utility of this approach in determining key electronic parameters. For instance, calculations can reveal the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.
A hypothetical application of DFT to 3(2H)-Benzofuranone, 2,5-dimethyl- would involve optimizing its three-dimensional structure to find the most stable conformation. From this optimized structure, various properties could be calculated and are often presented in a tabular format for clarity.
Table 1: Hypothetical DFT-Calculated Properties for 3(2H)-Benzofuranone, 2,5-dimethyl-
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Total Energy (Hartree) | - | Indicates the stability of the molecule. |
| HOMO Energy (eV) | - | Relates to the electron-donating ability. |
| LUMO Energy (eV) | - | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap (eV) | - | Correlates with chemical reactivity and stability. |
Note: The values in this table are for illustrative purposes and are not based on actual published research specific to 3(2H)-Benzofuranone, 2,5-dimethyl-.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict how a ligand, such as 3(2H)-Benzofuranone, 2,5-dimethyl-, might interact with a biological target, typically a protein or enzyme. These simulations are crucial for identifying potential therapeutic applications.
Studies on various benzofuranone derivatives have successfully employed molecular docking to explore their binding modes with specific enzymes. For example, derivatives have been docked into the active sites of enzymes like sortase A to predict their inhibitory potential. The results of docking studies are often evaluated using a scoring function that estimates the binding affinity, with lower binding energies typically indicating a more stable interaction.
A molecular docking study of 3(2H)-Benzofuranone, 2,5-dimethyl- against a specific protein target would involve preparing the 3D structures of both the ligand and the protein. The simulation would then explore various possible binding poses, and the results would be analyzed to identify key interactions such as hydrogen bonds and hydrophobic interactions.
Table 2: Illustrative Molecular Docking Results for 3(2H)-Benzofuranone, 2,5-dimethyl- with a Hypothetical Target Protein
| Parameter | Illustrative Finding | Implication |
|---|---|---|
| Binding Energy (kcal/mol) | - | A lower value suggests stronger binding. |
| Hydrogen Bonds | - | Identifies key amino acid residues involved in binding. |
| Hydrophobic Interactions | - | Highlights non-polar interactions contributing to binding. |
Note: The findings in this table are hypothetical and serve to illustrate the type of data generated from molecular docking simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Correlation with Biological Activities
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for their biological effects.
For a series of benzofuranone derivatives, a QSAR study would involve compiling a dataset of compounds with their measured biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. Statistical methods, such as multiple linear regression, are used to build a mathematical model that relates the descriptors to the activity.
A QSAR model for benzofuranones could reveal, for instance, that the presence of certain substituents at specific positions on the benzofuranone core enhances a particular biological activity. Such models are valuable for guiding the synthesis of new, more potent derivatives.
Table 3: Example of Descriptors Used in a QSAR Study of Benzofuranones
| Descriptor Type | Example Descriptor | Relevance |
|---|---|---|
| Electronic | Dipole Moment | Influences interactions with polar environments. |
| Steric | Molecular Volume | Relates to the fit of the molecule in a binding site. |
| Hydrophobic | LogP | Describes the partitioning between water and octanol, a measure of lipophilicity. |
Analysis of Frontier Molecular Orbitals (FMO) and Natural Bond Orbitals (NBO)
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The shapes and energies of these orbitals are key to understanding chemical reactions. For 3(2H)-Benzofuranone, 2,5-dimethyl-, analyzing the FMOs would help in predicting how it would react with electrophiles and nucleophiles. The HOMO is typically involved in reactions with electrophiles, while the LUMO is involved in reactions with nucleophiles.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis can quantify the delocalization of electron density, which is important for understanding resonance and hyperconjugation effects that influence a molecule's stability and reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.
For 3(2H)-Benzofuranone, 2,5-dimethyl-, an MEP map would likely show a region of negative potential around the carbonyl oxygen, indicating its nucleophilic character and propensity to act as a hydrogen bond acceptor. Conversely, positive potential might be found on the hydrogen atoms, indicating their electrophilic character. These maps provide a clear, intuitive guide to the molecule's reactive behavior.
Structure Activity Relationship Sar Studies of 3 2h Benzofuranone, 2,5 Dimethyl Derivatives
Influence of Substituent Effects on Reactivity and Biological Activity
The placement of substituents on the benzofuranone ring is a critical determinant of biological activity. nih.gov In the case of 3(2H)-Benzofuranone, 2,5-dimethyl-, the methyl groups at positions 2 and 5 define its specific isomeric identity. The reactivity and interaction of this molecule with biological targets would differ significantly from other dimethyl isomers, such as 2,4-dimethyl or 2,6-dimethyl-3(2H)-benzofuranone.
Steric hindrance, introduced by the methyl group at the C2 position, can influence the molecule's ability to fit into a target's binding pocket. Furthermore, the position of substituents on the benzene (B151609) ring impacts the electronic distribution and accessibility of the molecule for interactions. For example, in the related aurone (B1235358) scaffold, substituent position on the benzofuranone portion was often found to be more critical than the nature of the substituent itself. nih.gov Studies on the synthesis of substituted benzofuranones show that steric factors often govern the regiochemical outcome, where reactions favor the less-hindered position. oregonstate.edu This suggests that the synthetic accessibility of different positional isomers of dimethyl-3(2H)-benzofuranone could also vary. The specific 2,5-substitution pattern thus presents a unique topological and steric profile for molecular recognition by biological macromolecules.
The electronic properties of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—profoundly affect the reactivity of the aromatic ring. lumenlearning.com In 3(2H)-Benzofuranone, 2,5-dimethyl-, both methyl groups are classified as electron-donating groups. EDGs increase the electron density of the π-system, making the ring more nucleophilic and thus more reactive in electrophilic aromatic substitution reactions. This increased reactivity can enhance binding to certain biological targets.
When considering modifications, the introduction of various aromatic and heterocyclic substituents can modulate the electronic nature of the molecule.
Electron-Donating Groups: Substituents like hydroxyl (-OH) and alkoxyl (-OR) groups are strong activating groups that donate electron density through resonance, which can increase biological activity. pressbooks.pub For instance, the presence of methoxy (B1213986) groups (an EDG) on the benzofuranone moiety has been shown to be important for antiplasmodial activity. nih.gov
Electron-Withdrawing Groups: Conversely, EWGs like nitro (-NO2) or cyano (-CN) groups decrease the ring's electron density, deactivating it towards electrophilic attack but potentially favoring other interactions. pressbooks.pub
The interplay between substituents on different parts of a larger molecule can also have complex effects. In studies of substituted phenyl benzoates, it was found that electron-withdrawing substituents in one ring decrease the sensitivity of the carbonyl group to substitution effects on the other ring. nih.gov This principle highlights that the electronic effects within a derivative of 2,5-dimethyl-3(2H)-benzofuranone would be a product of the combined influence of the native methyl groups and any newly introduced substituents.
The introduction of halogen atoms (F, Cl, Br, I) is a common and effective strategy in medicinal chemistry to enhance the biological activity of a scaffold. For benzofuran (B130515) derivatives, halogenation has consistently led to a significant increase in anticancer activities. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on a biological target, which can improve binding affinity. nih.gov
The position of the halogen is crucial. The maximum activity has often been recorded when a halogen is placed at the para position of an attached N-phenyl ring. nih.gov However, direct substitution on the benzofuran ring is also effective. For example, a derivative with a bromine atom attached to a methyl group at the C3-position showed remarkable cytotoxic activity against leukemia cells. nih.gov In contrast, adding two halogen-substituted rings can be detrimental to cytotoxicity. nih.gov
For the 3(2H)-Benzofuranone, 2,5-dimethyl- scaffold, strategic halogenation at other available positions on the benzene ring (e.g., positions 4, 6, or 7) could be explored to enhance molecular interactions and improve potency. Studies on related aurones showed that halogen substitution at the 6- or 7-position resulted in the lowest cytotoxicity. nih.gov
| Compound/Derivative | Substitution | Biological Activity/Finding | Reference |
| Halogenated Benzofuranone | Bromine at C3-methyl group | IC50 of 0.1 μM against HL60 leukemia cells. | nih.gov |
| 5-Chlorobenzofuran-2-carboxamides | Chlorine at C5 | Developed as apoptotic anticancer derivatives. | nih.gov |
| (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone | Chlorine at C6 | Highest activity against resistant P. falciparum (IC50 = 0.654 nM). | nih.gov |
| Aurone Derivatives | Halogen at C6 or C7 | Generally displayed lower cytotoxicity. | nih.gov |
Stereochemical Influence on Activity Profiles and Selectivity
The presence of a methyl group at the C2 position of the 3(2H)-benzofuranone core makes this carbon a stereocenter. This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-2,5-dimethyl-3(2H)-benzofuranone and (S)-2,5-dimethyl-3(2H)-benzofuranone.
Stereochemistry is a critical factor in pharmacology because biological targets, such as enzymes and receptors, are themselves chiral. Consequently, different enantiomers of a drug can exhibit vastly different activity profiles and selectivity. One enantiomer may bind with high affinity to the target, leading to the desired therapeutic effect, while the other may be less active, inactive, or even cause unwanted side effects.
Theoretical studies on related heterocyclic systems, like 1,3-benzoxazol-2(3H)-ylidenes, show that intramolecular interactions, such as hydrogen bonding, can lead to a high degree of stabilization for one stereoisomer over another. scielo.br While 2,5-dimethyl-3(2H)-benzofuranone lacks the groups for such strong intramolecular stabilization, the principle remains that the three-dimensional arrangement is fixed. Therefore, the (R) and (S) enantiomers would present different spatial arrangements of the methyl groups and the furanone ring, leading to distinct interactions with a chiral binding site. Achieving an optimal "induced-fit" is highly dependent on the correct stereochemistry. scielo.br
Conformational Analysis and its Impact on Molecular Recognition
Studies of related benzofuran derivatives, such as khellinone (B1209502) and visnaginone, indicate that the benzofuran ring system is generally planar. researchgate.net The substituents attached to this planar core, like the methyl groups in 2,5-dimethyl-3(2H)-benzofuranone, are often nearly coplanar with the ring system. researchgate.net Computational methods, such as molecular mechanics, are frequently used to determine the global minimum energy conformation of a molecule, which is the most stable and likely bioactive shape. nih.gov
Principles of Scaffold Hopping and Bioisosteric Replacements in Benzofuranone Design
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover new lead compounds with improved properties by modifying a known active molecule. nih.govnih.gov
Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. drughunter.com For the 3(2H)-Benzofuranone, 2,5-dimethyl- scaffold, this could involve:
Replacing the Benzofuran Oxygen: A common bioisostere for the furan (B31954) oxygen is an amine group, which would transform the benzofuran scaffold into an indole (B1671886). This changes the hydrogen-bonding potential from an acceptor to a donor, which could form new, beneficial interactions within a binding site. mdpi.com
Replacing Methyl Groups: The methyl groups could be replaced by other small, non-polar groups or classical bioisosteres like chlorine or bromine atoms.
Replacing Other Moieties: In more complex derivatives, other functional groups can be swapped. For example, a carboxylic acid group, often added to improve solubility, can be replaced with a tetrazole ring, which is a metabolically stable mimic. mdpi.com
Scaffold hopping is a more drastic change, where the entire core structure (the benzofuranone scaffold) is replaced with a structurally different one that maintains a similar 3D arrangement of key functional groups. uniroma1.itslideshare.net This is often done to move into novel chemical space, improve properties like solubility or metabolic stability, or secure new intellectual property. researchgate.net For example, a library of different heterocyclic rings could be used to replace the benzofuranone core while keeping the essential methyl groups (or their bioisosteres) in the correct spatial orientation to interact with the target.
| Term | Definition | Example Application for Benzofuranone Scaffold | Reference |
| Bioisosteric Replacement | Swapping a functional group with another that has similar biological properties. | Replacing the furan oxygen with a nitrogen atom to form an indole scaffold. | mdpi.com |
| Scaffold Hopping | Replacing the core framework of a molecule with a different scaffold. | Replacing the benzofuranone system with another bicyclic heterocycle that maintains key binding interactions. | nih.gov |
Biochemical and Biological Pathway Investigations of 3 2h Benzofuranone, 2,5 Dimethyl and Its Derivatives
Enzyme Inhibition Mechanisms
The benzofuranone core structure serves as a template for the design of potent and selective enzyme inhibitors, targeting a variety of pathological processes from neurological disorders to infectious diseases.
Monoamine Oxidase (MAO) Inhibition by Benzofuranone Derivatives
Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the oxidative deamination of neurotransmitters. nih.gov Inhibition of these enzymes is a critical therapeutic strategy for treating neurological conditions; MAO-A inhibitors are used as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease. mdpi.com
Various series of 3(2H)-benzofuranone derivatives have been synthesized and evaluated as MAO inhibitors. 2-(Arylmethylidene)-2,3-dihydro-1-benzofuran-3-one derivatives (aurones) have shown selective inhibitory activity against human MAO-B (hMAO-B). nih.gov Studies on these aurones revealed that substitutions on the aryl ring significantly influence potency and selectivity. For instance, compound 17 (structure not specified in source) was found to be a highly potent and selective hMAO-B inhibitor with a Kᵢ value of 0.10 µmol/L, comparable to the standard drug Selegiline. nih.gov
Similarly, a series of 2-azolylmethylene-3-(2H)-benzofuranone derivatives were found to be potent MAO inhibitors. nih.gov Kinetic analyses demonstrated that the most effective compounds acted as competitive inhibitors for their respective targets. nih.gov For example, one derivative (compound 3b ) was a highly potent and selective competitive inhibitor of MAO-A, while another (compound 4c ) was a potent and selective competitive inhibitor of MAO-B. nih.gov Further research on 3-coumaranone derivatives also identified them as selective, reversible inhibitors of human MAO-B, with several compounds exhibiting half-maximal inhibitory concentration (IC₅₀) values in the low nanomolar range. mdpi.com
Table 1: MAO Inhibitory Activity of Selected Benzofuranone Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Specific Derivative | Target | IC₅₀ / Kᵢ (µM) | Selectivity Index (SI) | Mechanism |
| 2-(Arylmethylidene)-2,3-dihydro-1-benzofuran-3-one | Compound 17 | hMAO-B | 0.10 (Kᵢ) | Selective for B | Not Specified |
| 2-Azolylmethylene-3-(2H)-benzofuranone | Compound 3b | MAO-A | 0.021 (IC₅₀) | 48 (A-selective) | Competitive |
| 2-Azolylmethylene-3(2H)-benzofuranone | Compound 4c | MAO-B | 0.016 (IC₅₀) | >1100 (B-selective) | Competitive |
| 3-Coumaranone | Compound 5k | hMAO-A | 0.586 (IC₅₀) | Not Specified | Reversible |
| 3-Coumaranone | Various | hMAO-B | 0.004 - 1.05 (IC₅₀) | >3.5 (B-selective) | Reversible |
β-Hematin Formation Inhibition as an Antimalarial Mechanism
Malaria parasites digest hemoglobin within their food vacuole, releasing large quantities of toxic heme. To protect themselves, the parasites detoxify the heme by converting it into an insoluble crystal called hemozoin, a process chemically equivalent to β-hematin formation. rsc.org This unique detoxification pathway is a validated target for antimalarial drugs like chloroquine, which function by inhibiting hemozoin formation. rsc.org
Research has demonstrated that certain (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives exert their antimalarial activity through the inhibition of β-hematin formation. rsc.org A series of these compounds were screened against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of Plasmodium falciparum. rsc.org The derivatives with the highest selectivity were then assessed for their ability to inhibit β-hematin formation, revealing moderate to prominent inhibitory effects. rsc.org For example, (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone showed potent activity against the 3D7 strain and demonstrated the highest inhibition of β-hematin formation among the tested analogues. rsc.org
Table 2: Antimalarial and β-Hematin Inhibition Activity of Selected Benzofuranone Derivatives This table is interactive. You can sort and filter the data.
| Compound | P. falciparum Strain | Antimalarial IC₅₀ (µM) | β-Hematin Inhibition IC₅₀ (µM) |
| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g) | 3D7 | 0.28 | 10.78 |
| (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (5h) | K1 | 0.000654 | Not Assessed |
| Chloroquine (Reference) | 3D7 | 0.00313 | 2.63 |
| Chloroquine (Reference) | K1 | 0.2063 | 2.63 |
Chorismate Synthase Inhibition in Bacterial Pathways
The shikimate pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in mammals. nih.gov This makes the enzymes of this pathway attractive targets for the development of new antibacterial agents. nih.gov Chorismate synthase is a key enzyme in this pathway. nih.gov It has been reported that a series of 2-benzylidene-3(2H)-benzofuranones exhibit antibacterial activity by inhibiting chorismate synthase, demonstrating another avenue for the therapeutic application of this compound class. nih.gov
Inhibition of Peptidyl Prolyl cis/trans Isomerase Pin1
Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1) is a unique enzyme that catalyzes the isomerization of phosphorylated serine/threonine-proline motifs in proteins. researchgate.netmdpi.com This action regulates the function of numerous proteins involved in cell cycle progression, and the deregulation of Pin1 is implicated in the development of cancer and neurodegenerative diseases like Alzheimer's. nih.gov
The therapeutic potential of Pin1 inhibition has led to investigations into various chemical scaffolds. Studies on novel spiroannulated 3-benzofuranones, specifically derivatives of the 3H-spiro[1-benzofuran-2-cyclopentan]-3-one skeleton, have been conducted to screen for Pin1 inhibition. researchgate.netmdpi.com The results showed that these compounds displayed modest to no inhibition of human Pin1. researchgate.netmdpi.comnih.gov Specifically, it was noted that a 6-methoxy substituent on the benzofuranone fragment appeared to have a positive, albeit small, effect on the inhibitory activity. researchgate.net While the tested spirocyclic 3-benzofuranones were not potent inhibitors, other benzofuran (B130515) scaffolds have shown more promise, indicating that the broader benzofuran class remains a subject of interest for developing Pin1 inhibitors. nih.gov
Glycogen Synthase Kinase 3β (GSK3β) Inhibition Mechanisms
Glycogen synthase kinase 3β (GSK3β) is a serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, cell signaling, and immune response. Its dysregulation is linked to a variety of diseases, including Alzheimer's disease, bipolar disorder, and some cancers, making it a significant therapeutic target. Inhibition of GSK3β can interfere with disease progression by preventing the hyperphosphorylation of tau protein, reducing neuroinflammation, and modulating gene expression. While numerous classes of GSK3β inhibitors have been discovered, and some have been investigated in animal models and clinical trials, the inhibition of this enzyme by 3(2H)-benzofuranone derivatives specifically is not well-established in the reviewed literature and remains a potential area for future research.
Redox Modulation and Antioxidant Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is a key factor in many degenerative diseases. nih.gov Antioxidant compounds can mitigate this damage through various mechanisms. Benzofuranone derivatives have been investigated for their antioxidant capacity and their ability to modulate cellular redox states.
The 2,3-dihydro-5-benzofuranol ring system has been identified as a useful template for designing antioxidant-based inhibitors, as it maximizes the stereoelectronic effects needed for efficient hydrogen atom abstraction by peroxyl radicals. Studies on novel water-soluble benzofuran derivatives, such as 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA), have demonstrated their ability to inhibit lipid peroxidation in both iron-dependent and iron-independent systems, with an efficiency slightly higher than the well-known antioxidant Trolox C. researchgate.net BFA was also shown to inhibit the oxidation of protein sulfhydryl groups that occurs as a consequence of lipid peroxidation. researchgate.net
The antioxidant activity of various benzofuranone derivatives has been quantified using standard assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and ferric reducing antioxidant power (FRAP) assays. nih.govnih.gov These studies confirm that many synthesized benzofuran derivatives exhibit good radical scavenging capabilities. mdpi.comnih.gov The antioxidant mechanism is often attributed to the hydrogen atom transfer (HAT) ability of the compounds, which is influenced by the specific substitutions on the benzofuranone core. rsc.org Furthermore, in a cellular model of neurodegeneration, certain benzofuran-2-one derivatives were found to protect cells from oxidative stress-induced death by reducing intracellular ROS levels and boosting the expression of Heme Oxygenase-1 (HO-1), a key enzyme in the antioxidant defense system. mdpi.com
Interactions with Cellular Pathways at a Mechanistic Level
Benzofuran derivatives have demonstrated the ability to interact with various cellular pathways, showing potential in modulating processes central to cell growth and signaling. For instance, certain derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is implicated in the progression of some malignant cancers. nih.gov One such derivative, a benzene-sulfonamide-based benzofuran, was shown to inhibit both p53-null and p53-wildtype cell lines, indicating its potential to act independently of the p53 tumor suppressor protein. nih.gov
Another area of investigation involves the polo-like kinase 1 (PLK1), a key regulator of the cell cycle. A benzofuran derivative, MCC1019, has been identified as an inhibitor of the PLK1 polo-box domain (PBD). nih.gov This interaction is crucial for its activity, and in vitro studies on lung adenocarcinoma cells revealed that MCC1019 effectively inactivates the serine-threonine kinase (AKT) signaling pathway. nih.gov This disruption of a critical signaling cascade leads to the inhibition of cancer cell replication. nih.gov
The structural characteristics of benzofuran derivatives, such as the presence and position of halogen atoms, can significantly influence their cytotoxic properties. nih.gov Halogen substitution on the N-phenyl ring of benzofuran is considered beneficial due to the hydrophobic and electron-donating nature of halogens, which can enhance the compound's cytotoxic effects. nih.gov
Bioactivation Processes, e.g., by Nitroreductase Enzymes
Role as Precursors or Intermediates in Natural Product Biosynthesis
While a direct role for 3(2H)-Benzofuranone, 2,5-dimethyl- as a precursor in natural product biosynthesis is not extensively documented, related furanone structures are well-established as important intermediates. A prominent example is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, a key flavor compound in many fruits. researchgate.net In plants, HDMF is synthesized through a series of enzymatic steps, with carbohydrates identified as the natural precursors. researchgate.net Although the complete biosynthetic pathway is still under investigation, significant progress has been made in understanding its formation in fruits like strawberries. researchgate.net
HDMF is also a known product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating and contributes to the aroma and flavor of cooked foods. researchgate.net In some cases, microorganisms can also produce these compounds. For instance, 5-(or 2)-ethyl-2-(or 5)-methyl-4-hydroxy-3(2H)-furanone can be produced by yeast during the fermentation of soy sauce and beer, likely from a Maillard intermediate. cambridge.orgnih.gov
The synthesis of pyrrole (B145914) compounds, which have applications in materials science, has been achieved through a two-step, one-pot process starting from 2,5-dimethylfuran (B142691). mdpi.com This process involves an acid-catalyzed ring-opening reaction to form 2,5-hexanedione, which then undergoes a Paal–Knorr reaction to yield the desired pyrrole compounds. mdpi.com This demonstrates the utility of furan (B31954) structures as versatile chemical intermediates.
Contribution to Aroma and Flavor Chemistry (General Furanone Context)
Furanones are significant contributors to the aroma and flavor of a wide variety of foods. The specific compound 2,5-dimethyl-3(2H)-furanone is noted for its sweet and herbaceous aroma. nih.gov It is recognized as a flavoring agent by regulatory bodies and is used in the food industry. nih.gov
In a broader context, furanones formed during the Maillard reaction are crucial natural aroma-determining compounds. acs.org Structurally similar compounds like Furaneol® and sotolone are economically important natural flavoring agents due to their distinct caramel-like and seasoning-like odors, respectively. acs.org The interaction of these furanones with specific human odorant receptors is responsible for their perceived aroma qualities. acs.org For example, OR5M3 has been identified as a receptor specifically activated by Furaneol® and homofuraneol. acs.org
The table below summarizes the aroma profiles of several furanone derivatives, highlighting their importance in the flavor industry.
| Compound Name | Aroma Profile |
| 2,5-dimethyl-3(2H)-furanone | Sweet, herbaceous aroma. nih.gov |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) | Sweet, burnt brown, caramel-like, cotton candy-like, savory. foreverest.net |
| 5-methyl-4-hydroxy-3(2H)-furanone | Soybean-like odor, caramel, hot beef, and fried chicory root notes. foreverest.net |
| Sotolone (4,5-dimethyl-3-hydroxy-2(5H)-furanone) | Meaty and spicy/nutty flavors. cambridge.org |
| 3-acetyl-2,5-dimethyl furan | Musty odor with a nutty flavor; used in grape, walnut, cherry, chocolate, coffee, and rum flavors. thegoodscentscompany.com |
| 2,5-dimethyl-3-furanthiol | Lamb, meaty, and sulfurous taste. foodb.ca |
Future Research Directions and Emerging Applications for 3 2h Benzofuranone, 2,5 Dimethyl
Development of Novel and Sustainable Synthetic Routes
Traditional synthesis of 3(2H)-benzofuranone, 2,5-dimethyl- has often involved multi-step processes with considerable environmental footprints. The future of its production lies in the adoption of green chemistry principles, focusing on efficiency and sustainability. nih.govrsc.org Researchers are actively exploring catalytic systems, particularly those using transition metals, to facilitate more direct and atom-economical synthetic pathways. nih.gov One-pot reactions, where multiple transformations occur in a single reaction vessel, are also a key area of development, aiming to reduce solvent waste and energy consumption. rsc.org
A significant push is being made towards utilizing renewable feedstocks, moving away from petrochemical-based starting materials. youtube.com This aligns with the broader goal of creating more environmentally friendly and cost-effective production methods for valuable chemical compounds. nih.gov
Table 1: Comparison of Synthetic Approaches for Benzofuranones
| Feature | Traditional Synthesis | Sustainable Synthesis |
| Reagents | Often stoichiometric, potentially hazardous | Catalytic, less hazardous materials |
| Solvents | Often petroleum-based, large volumes | Greener solvents, reduced volume or solvent-free conditions |
| Energy Use | Can be high due to multiple steps and harsh conditions | Lower energy consumption through optimized, efficient reactions |
| Waste | Higher E-Factor (kg waste/kg product) | Lower E-Factor, improved atom economy |
| Feedstocks | Typically fossil-fuel derived | Increasingly biomass-derived and renewable youtube.com |
Exploration of Undiscovered Mechanistic Pathways and Chemical Reactivity
A comprehensive grasp of the mechanistic underpinnings of 3(2H)-benzofuranone, 2,5-dimethyl- is essential for predicting its behavior and unlocking new chemical transformations. researchgate.netrsc.org While the general reactivity of the benzofuranone core is known, its response to stimuli like light (photochemistry) or electric current (electrochemistry) remains largely uncharted territory. youtube.com
Future investigations will likely use a combination of advanced spectroscopic methods and computational modeling to map out reaction pathways in detail. researchgate.net Understanding the electrophilic substitution patterns is crucial; for benzofuran (B130515), substitution preferentially occurs at the C2 and C3 positions. chemicalbook.com The presence of the 2,5-dimethyl groups on the benzofuranone structure will influence this reactivity, and detailed studies are needed to predict and control the outcomes of such reactions. rsc.org This deeper knowledge will enable the precise design of novel reactions and the synthesis of molecules with specific, desired functionalities.
Advanced Derivatization Strategies for Enhanced Molecular Specificity
The modification of the 3(2H)-benzofuranone, 2,5-dimethyl- scaffold through the addition of various functional groups—a process known as derivatization—is a powerful tool for tuning its properties. Benzofuran derivatives have shown a wide range of biological activities, including potential anticancer and antimicrobial properties. nih.govelsevierpure.comrsc.orgnih.gov
Future research will concentrate on sophisticated and highly selective derivatization techniques. This includes late-stage functionalization, which allows for the modification of complex molecules in the final steps of a synthesis, rapidly generating a diverse library of related compounds. Structure-activity relationship (SAR) studies are central to this effort, providing crucial insights into how specific structural changes affect the molecule's biological activity. nih.govnih.gov For instance, substitutions at the C-2 position of the benzofuran ring have been identified as important for cytotoxic activity. nih.gov By systematically creating and testing new derivatives, researchers can optimize the molecule for specific applications, particularly in the realm of medicinal chemistry. rsc.org
Integration with Artificial Intelligence and Machine Learning in Molecular Design and Prediction
The convergence of artificial intelligence (AI) and chemistry is set to dramatically accelerate the discovery of new molecules. nih.govarxiv.org For 3(2H)-benzofuranone, 2,5-dimethyl-, machine learning (ML) models can be trained on existing chemical data to predict the properties of novel, yet-to-be-synthesized derivatives. nih.govnih.gov This "in silico" approach allows scientists to screen vast virtual libraries of compounds and prioritize the most promising candidates for laboratory synthesis, saving significant time and resources. arxiv.org
Table 2: Applications of AI/ML in Benzofuranone Research
| AI/ML Application | Description | Potential Impact |
| Property Prediction | ML models predict physicochemical and biological properties (e.g., solubility, toxicity, bioactivity) of virtual compounds. nih.gov | Reduces the need for extensive initial experimental screening. |
| Inverse Design | Generative models design novel molecules with desired, predefined properties. nih.govresearchgate.net | Accelerates the discovery of lead compounds for drug development or new materials. |
| Reaction Prediction | AI can predict the outcomes and optimal conditions for chemical reactions. acs.org | Assists in planning more efficient and successful synthetic routes. |
| Data Analysis | Algorithms analyze large datasets from high-throughput screening to identify structure-activity relationships. researchgate.net | Uncovers subtle trends that can guide molecular optimization. |
Comprehensive Investigation of Broader Biochemical and Environmental Impacts
With the prospective increase in the use of 3(2H)-benzofuranone, 2,5-dimethyl- and its derivatives, a thorough evaluation of their biochemical and environmental footprint is imperative. Future research must prioritize a comprehensive understanding of how these compounds interact with living systems and the environment.
This involves detailed studies on their metabolic fate in organisms, their potential to accumulate in tissues (bioaccumulation), and their toxicity to a range of species (ecotoxicology). Understanding the stability and degradation pathways of these compounds in different environmental compartments, such as soil and water, is crucial for assessing their persistence and long-term impact. mdpi.com Employing a full life-cycle assessment will be essential to ensure that the benefits of new applications are balanced with a commitment to environmental stewardship and human health.
Q & A
Q. How can researchers characterize the molecular structure of 2,5-dimethyl-3(2H)-benzofuranone?
- Methodological Answer : Structural characterization involves spectroscopic techniques (e.g., NMR, IR) and computational analysis. Key parameters include:
- Molecular formula : CHO (MW: 162.18 g/mol) .
- SMILES : CC1=C(C2=C(C=C1)OCC2=O)C .
- Computational properties : XlogP = 2.2 (hydrophobicity), topological polar surface area = 26.3 Ų (polarity) .
- Spectral data : Mass spectral fragmentation patterns (m/z 162) and IR carbonyl stretches (~1700 cm) aid in verification .
Q. What analytical techniques are suitable for quantifying 2,5-dimethyl-3(2H)-benzofuranone in complex matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for trace analysis. Key considerations:
- Column selection : Use polar stationary phases (e.g., DB-WAX) to resolve benzofuranones from co-eluting compounds .
- Internal standards : Deuterated analogs or structurally similar furanones (e.g., 2,5-dimethyl-4-hydroxy-3(2H)-furanone) improve quantification accuracy .
- Detection limits : Optimize ionization parameters (EI mode, 70 eV) for enhanced sensitivity .
Advanced Research Questions
Q. How can synthetic routes for 2,5-dimethyl-3(2H)-benzofuranone derivatives be optimized to enhance bioactivity?
- Methodological Answer :
- Scaffold modification : Introduce substituents at the 4- or 6-position via Friedel-Crafts alkylation or Suzuki coupling to modulate electronic properties .
- Bioactivity screening : Test derivatives against histone deacetylase (HDAC) isoforms using enzyme inhibition assays, with IC values compared to reference inhibitors (e.g., SAHA) .
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups) with HDAC binding affinity using molecular docking (e.g., AutoDock Vina) .
Q. How can researchers resolve contradictions in reported physicochemical properties of 2,5-dimethyl-3(2H)-benzofuranone?
- Methodological Answer : Discrepancies in data (e.g., boiling point, solubility) arise from experimental vs. computational approaches:
- Experimental validation : Measure density (predicted: 1.26 g/cm) and boiling point (predicted: 515.6°C) via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
- Computational cross-check : Compare DFT-calculated dipole moments and solvation free energies with experimental values to identify systematic errors .
- Literature harmonization : Use databases like NIST Chemistry WebBook for standardized spectral references .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
